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Compound of Interest

Compound Name: YK-4-279

Cat. No.: B611886 Get Quote

An objective analysis of the stereospecific activity of the EWS-FLI1 inhibitor YK-4-279, focusing

on preclinical in vivo data to inform researchers, scientists, and drug development

professionals.

The small molecule YK-4-279 has emerged as a promising therapeutic candidate for Ewing

Sarcoma and other malignancies driven by ETS family transcription factors. This compound

directly targets the oncogenic fusion protein EWS-FLI1, preventing its critical interaction with

RNA Helicase A (RHA)[1][2]. YK-4-279 possesses a chiral center, leading to the existence of

two enantiomers: (S)-YK-4-279 and (R)-YK-4-279. Preclinical studies have demonstrated a

significant difference in the biological activity of these enantiomers, with the (S)-enantiomer

being the active form. This guide provides a comprehensive comparison of the in vivo and in

vitro activities of the YK-4-279 enantiomers, supported by experimental data and protocols.

Data Presentation
In Vitro Activity Comparison
Biochemical and cellular assays consistently demonstrate that (S)-YK-4-279 is the

pharmacologically active enantiomer, while (R)-YK-4-279 is largely inactive. The racemic

mixture of YK-4-279 exhibits an intermediate activity profile.
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Assay Type
Target/Cell
Line

Racemic
YK-4-279

(S)-YK-4-
279

(R)-YK-4-
279

Reference

EWS-FLI1

Transcription

al Activity

(IC50)

COS7 cells

with NR0B1-

luciferase

reporter

0.96 µM 0.75 µM
No significant

reduction
[1]

EWS-

FLI1/RHA

Interaction

Disruption

(IC50)

TC32 cells

(Co-

immunopreci

pitation)

4.9 µM 1.8 µM Inactive [1]

Cytotoxicity

(Mean IC50)

Panel of

Ewing

Sarcoma Cell

Lines

0.33 - 1.83

µM

0.16 - 0.87

µM

11.69 - 25.98

µM
[1]

In Vivo Efficacy in a Xenograft Model
An in vivo study utilizing a mouse xenograft model with SK-ES Ewing Sarcoma cells provides a

direct comparison of the antitumor activity of the YK-4-279 enantiomers and the racemic

mixture.

Mice with established SK-ES tumors were treated with intraperitoneal (IP) injections of the

vehicle control, racemic YK-4-279, (S)-YK-4-279, or (R)-YK-4-279 at a dose of 400 mg/kg

twice daily for 10 days.

Tumor Growth Inhibition:

While specific quantitative data on tumor volume is not available in a tabular format from the

reviewed sources, graphical representation of the study results clearly indicates that:

(S)-YK-4-279 significantly inhibited tumor growth compared to the vehicle control.[3]

Racemic YK-4-279 also demonstrated significant tumor growth inhibition.[3]
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(R)-YK-4-279 did not show any significant effect on tumor growth, with a tumor growth curve

similar to that of the vehicle control.[3]

Survival Benefit:

The study also reported on the survival of the tumor-bearing mice. The results showed that:

Racemic YK-4-279 provided a statistically significant survival benefit compared to the control

group (p=0.013).[3]

The survival benefit of (S)-YK-4-279 and (R)-YK-4-279 was not statistically significant

compared to the control in this particular study.[3] The reason for the apparently better

performance of the racemate in the survival arm of this experiment is not fully elucidated but

may be related to pharmacokinetic factors.

Experimental Protocols
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of racemic YK-4-279 and its enantiomers

in a mouse xenograft model of Ewing Sarcoma.

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Line: SK-ES (Ewing Sarcoma).

Tumor Implantation:

SK-ES cells are harvested and suspended in a suitable medium (e.g., Matrigel).

A specific number of cells (e.g., 1 x 106) are subcutaneously injected into the flank of each

mouse.

Tumors are allowed to grow to a palpable size (e.g., 200 mm³).[3]

Treatment Protocol:

Mice are randomized into four groups: Vehicle control, Racemic YK-4-279, (S)-YK-4-279,

and (R)-YK-4-279.
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The compounds are administered via intraperitoneal (IP) injection.

A dosage of 400 mg/kg is administered twice daily for a period of 10 days.[3]

Data Collection:

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Animal survival is monitored daily.

Pharmacokinetic Studies
Pharmacokinetic properties of the YK-4-279 enantiomers have been investigated, although

detailed parameters are not fully available in the reviewed literature. Studies in rats have

shown no conversion between the (S) and (R) enantiomers in plasma following intravenous

administration, with minimal conversion observed in urine.[1] Importantly, no enantioconversion

was detected in tumor tissues.[1]
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Caption: Mechanism of (S)-YK-4-279 action on the EWS-FLI1 signaling pathway.
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Caption: Experimental workflow for the in vivo comparison of YK-4-279 enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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